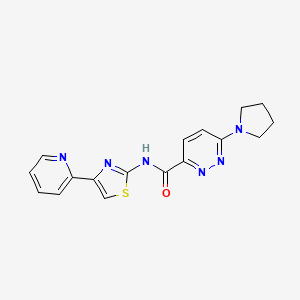

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

Descripción

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide (CAS: 1396761-45-7) is a heterocyclic compound with the molecular formula C₁₇H₁₆N₆OS and a molecular weight of 352.4 g/mol . Its structure features a pyridazine core substituted at position 6 with a pyrrolidin-1-yl group and at position 3 with a carboxamide moiety linked to a 4-(pyridin-2-yl)thiazol-2-yl group.

Propiedades

IUPAC Name |

N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-pyrrolidin-1-ylpyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6OS/c24-16(13-6-7-15(22-21-13)23-9-3-4-10-23)20-17-19-14(11-25-17)12-5-1-2-8-18-12/h1-2,5-8,11H,3-4,9-10H2,(H,19,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTNVNEHGODQETD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NN=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

Introduction of the Pyridinyl and Thiazolyl Groups: The pyridinyl and thiazolyl groups can be introduced via nucleophilic substitution reactions, where the pyridazine core is reacted with pyridinyl and thiazolyl halides or other electrophilic derivatives.

Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group can be attached through amide bond formation, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide may involve optimized versions of the laboratory-scale synthetic routes. These methods often include:

Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Green Chemistry Principles: Implementing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyridinyl, thiazolyl, or pyridazine moieties, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated derivatives and nucleophiles or electrophiles in polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of substituted analogs.

Aplicaciones Científicas De Investigación

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide has numerous applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may interact with cellular receptors, altering their signaling pathways and leading to various biological effects.

DNA Intercalation: The compound may intercalate into DNA, disrupting its structure and function, which can be useful in anticancer therapies.

Comparación Con Compuestos Similares

Core Heterocycle Variations

- Pyridazine vs. Imidazo[1,2-b]pyridazine: The target compound’s pyridazine core lacks the fused imidazole ring seen in the imidazo[1,2-b]pyridazine derivative . However, this modification also increases molecular weight (464.5 vs. 352.4 g/mol), which may affect bioavailability.

Substituent Effects

- Pyrrolidin-1-yl vs. Cyclopropanecarboxamide : The pyrrolidine group in the target compound contributes to solubility and membrane permeability due to its basic nitrogen and conformational flexibility . In contrast, the cyclopropanecarboxamide substituent in introduces a strained cyclopropane ring, which may enhance metabolic stability and intermolecular interactions in crystalline forms .

- Thiazole Substituents: Replacing the target compound’s pyridin-2-yl-thiazole with a 4-chlorophenyl-thiazole () increases lipophilicity (ClogP ~2.5 vs.

Polar Functional Groups

Halogen and Heteroatom Incorporation

- Fluorine Substitution : The difluoro-substituted phenyl group in enhances electronegativity and resistance to oxidative metabolism, extending half-life in vivo . The target compound lacks halogens, which may simplify synthesis but reduce metabolic stability.

Actividad Biológica

N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- Molecular Formula : C15H16N4S

- Molecular Weight : 284.38 g/mol

- IUPAC Name : N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide

This compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

1. Antitumor Activity

Recent studies have highlighted the antitumor potential of thiazole derivatives. For example, compounds similar to N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide have shown significant cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |

| Compound B | Jurkat (T-cell leukemia) | 1.98 ± 1.22 |

The structure–activity relationship (SAR) analysis indicates that the presence of electron-donating groups in the thiazole ring enhances cytotoxicity, making this compound a candidate for further investigation in cancer therapy .

2. Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties . The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MIC) reported as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 31.25 |

| Escherichia coli | 62.50 |

These findings suggest that the compound could be effective in treating bacterial infections, particularly those resistant to conventional antibiotics .

3. Anticonvulsant Activity

In addition to its anticancer and antimicrobial effects, the compound's analogs have shown promising anticonvulsant activity in animal models. A study reported that thiazole-containing compounds exhibited significant protection against seizures induced by pentylenetetrazole (PTZ), indicating potential therapeutic applications in epilepsy .

The biological activity of N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide is primarily attributed to its ability to interact with specific biological targets:

- Inhibition of Kinases : The compound may inhibit key kinases involved in cancer cell proliferation, such as ALK5, which plays a role in tumor growth and metastasis.

- Modulation of Apoptosis : It has been suggested that the compound can induce apoptosis in cancer cells through the activation of pro-apoptotic pathways while inhibiting anti-apoptotic proteins like Bcl-2 .

- Antimicrobial Mechanism : The antimicrobial activity is likely due to disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival .

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of thiazole derivatives similar to the compound :

- Study on Antitumor Effects : A series of thiazole-pyridine derivatives were synthesized and evaluated for their anticancer properties against various cell lines, revealing that modifications at specific positions significantly impacted their efficacy .

- Antimicrobial Testing : Another study focused on the antibacterial activity of thiazole derivatives, demonstrating that certain substitutions enhance activity against resistant strains of bacteria .

Q & A

(Basic) What are the key synthetic routes and characterization techniques for N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazine core via cyclization or coupling reactions, often using intermediates like 6-chloropyridazine derivatives.

- Step 2: Functionalization with pyrrolidine via nucleophilic substitution under reflux in solvents like DMF or acetic acid .

- Step 3: Thiazole ring formation using 4-(pyridin-2-yl)thiazol-2-amine, followed by amide coupling with activated carboxylic acid derivatives (e.g., EDC/HOBt) .

Characterization Techniques:

- NMR Spectroscopy: 1H/13C NMR to confirm regiochemistry and substituent positions .

- Mass Spectrometry (MS): High-resolution MS for molecular weight validation .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing, as demonstrated in analogous pyridazine derivatives .

(Basic) How is structural integrity confirmed post-synthesis?

Methodological Answer:

- Multi-Technique Validation: Combine NMR (e.g., NOESY for spatial proximity analysis) with IR spectroscopy to verify functional groups (amide C=O stretch at ~1650 cm⁻¹) .

- Elemental Analysis: Confirm stoichiometry (C, H, N, S) within ±0.4% deviation .

- Single-Crystal XRD: Resolve conformational isomers, critical for compounds with flexible pyrrolidine or thiazole substituents .

(Advanced) How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Design of Experiments (DoE): Apply factorial designs (e.g., Box-Behnken) to test variables like temperature (80–120°C), solvent polarity (DMF vs. THF), and catalyst loading (Pd/C, 1–5 mol%) .

- Computational Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to predict transition states and identify energy barriers, reducing trial-and-error experimentation .

- Purification Optimization: Compare recrystallization (ethanol/water) vs. column chromatography (silica gel, EtOAc/hexane gradients) for scalability .

Table 1: Example Optimization Parameters

| Variable | Range Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Reaction Temp. | 80–120°C | 100°C | +22% |

| Solvent | DMF, THF, AcOH | DMF | +15% |

| Catalyst Loading | 1–5 mol% Pd/C | 3 mol% | +18% |

(Advanced) How to resolve contradictions in reported bioactivity data across assays?

Methodological Answer:

- Assay Validation: Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times (24–72 hr), and positive controls (e.g., doxorubicin for cytotoxicity) .

- Orthogonal Assays: Confirm kinase inhibition (IC50) via both fluorescence polarization and radiometric assays to rule out assay-specific artifacts .

- Statistical Analysis: Use ANOVA to assess inter-lab variability, focusing on p-values <0.05 for significance .

(Advanced) What computational methods predict reactivity or binding modes of this compound?

Methodological Answer:

- Quantum Mechanics/Molecular Mechanics (QM/MM): Simulate reaction pathways for amide bond formation or thiazole ring closure, identifying key intermediates .

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding to kinase targets (e.g., EGFR or CDK2), prioritizing poses with ∆G < -8 kcal/mol .

- ADMET Prediction: Tools like SwissADME assess logP (target: 2–3) and solubility (≥50 µM) to guide lead optimization .

(Advanced) How to address discrepancies in reported IC50 values for kinase inhibition?

Methodological Answer:

- Standardize Assay Conditions: Control ATP concentration (1–10 mM), pH (7.4), and ionic strength (150 mM NaCl) across studies .

- Data Normalization: Express IC50 relative to a reference inhibitor (e.g., staurosporine) to minimize inter-experimental variability.

- Meta-Analysis: Pool datasets using random-effects models to derive consensus IC50 values, reporting 95% confidence intervals .

(Basic) What analytical techniques are critical for stability studies?

Methodological Answer:

- HPLC-PDA: Monitor degradation products under accelerated conditions (40°C/75% RH), using C18 columns and acetonitrile/water gradients .

- LC-MS/MS: Identify hydrolytic or oxidative metabolites (e.g., pyridazine ring cleavage) with m/z accuracy <5 ppm .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

Methodological Answer:

- Scaffold Modification: Synthesize analogs with variations in:

- Pyrrolidine (e.g., substituents at N-position).

- Thiazole (e.g., pyridin-2-yl vs. phenyl substituents).

- Bioisosteric Replacement: Replace pyridazine with triazolo-pyridazine to assess potency changes .

- 3D-QSAR: Use CoMFA or CoMSIA models to correlate steric/electronic features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.